Ethyl 3-(o-tolyl)propanoate
CAS No.: 104750-61-0
Cat. No.: VC20746814
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104750-61-0 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | ethyl 3-(2-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
| Standard InChI Key | UPWUNVDPYBAGNH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=CC=CC=C1C |
| Canonical SMILES | CCOC(=O)CCC1=CC=CC=C1C |
Introduction
Chemical Identity and Structure
Ethyl 3-(o-tolyl)propanoate, also known as ethyl 3-(2-methylphenyl)propanoate, is an ester with the molecular formula C₁₂H₁₆O₂. The compound features an ortho-methyl substituted phenyl group (o-tolyl) connected to a propanoate chain that terminates with an ethyl ester functionality. This structure gives the compound unique chemical and physical properties that distinguish it from other structural isomers.
Nomenclature and Identification
The compound is recognized by several synonyms in chemical literature and databases:
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Ethyl 3-(2-methylphenyl)propanoate (IUPAC name)
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o-Methylhydrocinnamatethylester
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Ethyl (o-tolyl)propanoate
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Benzenepropanoic acid, 2-methyl-, ethyl ester
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3-o-Tolyl-propionsaeure-aethylester
For identification purposes, the compound is cataloged with the Chemical Abstracts Service (CAS) registry number 104750-61-0 and MDL number MFCD07772954. Its unique International Chemical Identifier Key (InChI Key) is UPWUNVDPYBAGNH-UHFFFAOYSA-N, and it is registered in PubChem with ID 13516004 .
Physical and Chemical Properties
Ethyl 3-(o-tolyl)propanoate exhibits physical properties that are consistent with mid-weight organic esters. These properties influence its behavior in chemical reactions, its applications, and handling requirements.
Basic Physical Properties
The following table summarizes the key physical properties of ethyl 3-(o-tolyl)propanoate:
| Property | Value |
|---|---|
| Molecular Weight | 192.25400 g/mol |
| Density | 1.003 g/cm³ |
| Boiling Point | 268.9°C at 760 mmHg |
| Flash Point | 109.1°C |
| Vapor Pressure | 0.00751 mmHg at 25°C |
| Index of Refraction | 1.499 |
| Exact Mass | 192.11500 |
| PSA (Polar Surface Area) | 26.30000 |
| LogP | 2.49070 |
These properties indicate that ethyl 3-(o-tolyl)propanoate is a liquid at room temperature with low volatility, moderate lipophilicity (as suggested by the LogP value), and a relatively high boiling point .
Structural Analysis
The molecular structure of ethyl 3-(o-tolyl)propanoate consists of:
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An aromatic ring with a methyl group at the ortho position
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A three-carbon chain (propanoate) connecting the aromatic ring to the ester group
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An ethyl ester functional group
This arrangement contributes to the compound's reactivity profile and physical behavior. The ortho-methyl group creates steric hindrance that can affect the molecule's reactivity compared to its meta and para isomers.
Chemical Reactivity and Transformations
Ethyl 3-(o-tolyl)propanoate, being an ester, can participate in various chemical reactions characteristic of this functional group.
Hydrolysis
The ester group is susceptible to hydrolysis under acidic or basic conditions:
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Under basic conditions: Saponification to form the corresponding carboxylate salt
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Under acidic conditions: Hydrolysis to form 3-(o-tolyl)propanoic acid and ethanol
Reduction Reactions
Reduction of ethyl 3-(o-tolyl)propanoate using appropriate reducing agents (such as lithium aluminum hydride) can yield 3-(o-tolyl)propan-1-ol.
Transesterification
The compound can undergo transesterification reactions with other alcohols to form different ester derivatives of 3-(o-tolyl)propanoic acid.
Comparative Analysis with Related Compounds
To better understand the properties and behavior of ethyl 3-(o-tolyl)propanoate, it is useful to compare it with structurally related compounds.
Comparison with Positional Isomers
The table below compares ethyl 3-(o-tolyl)propanoate with its meta and para isomers:
| Property | Ethyl 3-(o-tolyl)propanoate | Ethyl 3-(m-tolyl)propanoate | Ethyl 3-(p-tolyl)propanoate |
|---|---|---|---|
| CAS Number | 104750-61-0 | N/A | N/A |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol | 192.25 g/mol |
| Density | 1.003 g/cm³ | Comparable | Comparable |
| Boiling Point | 268.9°C | Comparable | Comparable |
| Steric Effects | Highest due to ortho position | Intermediate | Lowest |
| Reactivity | Potentially affected by ortho-methyl | Less steric hindrance | Least steric hindrance |
Comparison with Related β-Keto Esters
Comparing ethyl 3-(o-tolyl)propanoate with ethyl 3-oxo-3-(o-tolyl)propanoate provides insights into how the additional ketone functionality affects properties:
| Property | Ethyl 3-(o-tolyl)propanoate | Ethyl 3-oxo-3-(o-tolyl)propanoate |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ |
| Molecular Weight | 192.25 g/mol | 206.24 g/mol |
| Functional Groups | Ester | β-keto ester |
| Reactivity | Standard ester reactions | Enhanced due to β-keto group |
| Applications | Intermediate in synthesis | More versatile in syntheses |
Comparison with Ethyl 3-oxo-3-(m-tolyl)propanoate
The following comparison highlights differences between ethyl 3-(o-tolyl)propanoate and ethyl 3-oxo-3-(m-tolyl)propanoate:
| Property | Ethyl 3-(o-tolyl)propanoate | Ethyl 3-oxo-3-(m-tolyl)propanoate |
|---|---|---|
| CAS Number | 104750-61-0 | 33166-79-9 |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ |
| Molecular Weight | 192.25 g/mol | 206.24 g/mol |
| Boiling Point | 268.9°C | 293.1°C |
| Flash Point | 109.1°C | 125.4°C |
| LogP | 2.49 | 2.33 |
| Oxygen Count | 2 | 3 |
These differences in physical properties arise from the additional ketone group and different substitution pattern on the aromatic ring .
Applications and Uses
Based on its structure and properties, ethyl 3-(o-tolyl)propanoate has several potential applications in various fields.
Synthetic Intermediate
The compound likely serves as an important intermediate in organic synthesis, particularly in:
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The preparation of more complex molecules with pharmaceutical interest
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The synthesis of agrochemicals
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The production of specialty chemicals and fine organic compounds
Research Applications
In research settings, the compound may be used as:
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A model compound for studying esterification and hydrolysis reactions
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A starting material for structure-activity relationship studies
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A reference standard in analytical chemistry
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